molecular formula C21H25NO B14611754 4-Piperidinone, 1-methyl-3-(1-methylethyl)-2,6-diphenyl- CAS No. 57162-40-0

4-Piperidinone, 1-methyl-3-(1-methylethyl)-2,6-diphenyl-

Cat. No.: B14611754
CAS No.: 57162-40-0
M. Wt: 307.4 g/mol
InChI Key: OPTLBBXKDIJITE-UHFFFAOYSA-N
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Description

4-Piperidinone, 1-methyl-3-(1-methylethyl)-2,6-diphenyl- is a complex organic compound with a unique structure that includes a piperidinone ring substituted with methyl, isopropyl, and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinone, 1-methyl-3-(1-methylethyl)-2,6-diphenyl- typically involves multi-step organic reactions. One common method includes the condensation of appropriate ketones and amines under controlled conditions. The reaction may require catalysts such as acids or bases to facilitate the formation of the piperidinone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Piperidinone, 1-methyl-3-(1-methylethyl)-2,6-diphenyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Piperidinone, 1-methyl-3-(1-methylethyl)-2,6-diphenyl- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Piperidinone, 1-methyl-3-(1-methylethyl)-2,6-diphenyl- involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact mechanism may depend on the context of its use, such as its role in a chemical reaction or its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Piperidinone, 1-methyl-: This compound has a similar piperidinone ring but lacks the isopropyl and diphenyl substitutions.

    N-Methyl-4-piperidone: Another similar compound with a simpler structure, often used in organic synthesis.

Uniqueness

4-Piperidinone, 1-methyl-3-(1-methylethyl)-2,6-diphenyl- is unique due to its specific substitutions, which confer distinct chemical and physical properties

Properties

CAS No.

57162-40-0

Molecular Formula

C21H25NO

Molecular Weight

307.4 g/mol

IUPAC Name

1-methyl-2,6-diphenyl-3-propan-2-ylpiperidin-4-one

InChI

InChI=1S/C21H25NO/c1-15(2)20-19(23)14-18(16-10-6-4-7-11-16)22(3)21(20)17-12-8-5-9-13-17/h4-13,15,18,20-21H,14H2,1-3H3

InChI Key

OPTLBBXKDIJITE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(N(C(CC1=O)C2=CC=CC=C2)C)C3=CC=CC=C3

Origin of Product

United States

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